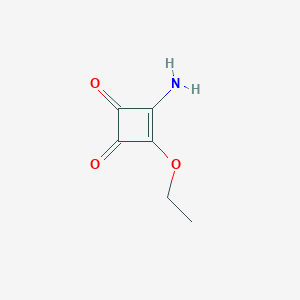

3-amino-4-ethoxycyclobut-3-ene-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-6-3(7)4(8)5(6)9/h2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMBULJTXVBMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of the Cyclobutenedione Core

Ester Precursors: Diethyl Squarate Synthesis and Reactivity

Diethyl squarate is a pivotal precursor in the synthesis of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione due to its stability and reactivity. guidechem.com It is an ester derivative of squaric acid, and its synthesis is a common starting point for accessing a wide range of substituted cyclobutenediones. cymitquimica.com

Several methods have been established for the synthesis of diethyl squarate. A straightforward approach involves the direct esterification of squaric acid with anhydrous ethanol, typically under reflux conditions. chemicalbook.com To improve yields and facilitate the removal of water, azeotropic distillation with a solvent like benzene can be employed. acs.org

A more efficient and high-yielding method involves the reaction of squaric acid with an alcohol in the presence of an orthoformate, such as triethyl orthoformate. tandfonline.com This process avoids the challenges of water removal and is suitable for large-scale preparations, providing dialkyl squarates in yields often ranging from 77% to 97%. tandfonline.comtandfonline.com The reaction mechanism involves a nucleophilic attack from the squaric acid onto the triethyl orthoformate. chegg.com

Table 1: Comparison of Synthetic Methods for Diethyl Squarate

| Method | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Direct Esterification | Squaric acid, Anhydrous ethanol | Reflux overnight | 50% | chemicalbook.com |

| Azeotropic Esterification | Squaric acid, Isopropanol, Benzene | Reflux with azeotropic water removal | High | acs.orgtandfonline.com |

Once synthesized, diethyl squarate serves as a versatile building block. guidechem.com The cyclobutenedione core is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for the sequential substitution of its two ethoxy groups, which is fundamental to creating asymmetrically substituted derivatives. chemicalbook.comnih.gov

Other Synthetic Pathways to Substituted Cyclobutenediones

Beyond the use of diethyl squarate, other synthetic routes have been developed to access the cyclobutenedione core with various substitution patterns. One notable strategy involves the use of different dialkyl squarates, such as diisopropyl squarate, which can be prepared by refluxing squaric acid in 2-propanol with benzene. acs.org These stable, crystalline derivatives can react with organolithium reagents in high yield to form 1,2-adducts. Subsequent hydrolysis of these adducts provides an excellent route to 3-alkoxy-4-substituted-cyclobutenediones. acs.org

Another powerful method for constructing four-membered rings is the [2+2] photocycloaddition reaction between two olefin units. researchgate.net This approach has been utilized to prepare the cyclobutane core of complex natural products and offers a pathway to highly substituted structures. nih.govresearchgate.net Furthermore, strain-release-driven syntheses using building blocks like bicyclo[1.1.0]butanes (BCBs) and cyclobutenes have emerged as a divergent strategy to create complex cyclobutane scaffolds under mild conditions. nih.govnih.gov

Amination Reactions for the Introduction of the Amino Moiety

The introduction of the amino group onto the cyclobutenedione core is achieved through the nucleophilic substitution of one of the alkoxy groups of a dialkyl squarate precursor.

Nucleophilic Substitution Reactions with Amine Reagents

Squarate esters are known to react readily with amine nucleophiles under ambient conditions. nih.gov The reaction proceeds through a sequential conjugate addition-elimination mechanism. nih.govnih.gov When diethyl squarate is treated with an amine, one of the ethoxy groups is displaced to form a this compound derivative. chemicalbook.comasynt.com

A key feature of this reaction is the significant difference in reactivity between the first and second substitutions. After the first ethoxy group is replaced by an amino group, the resulting mono-squaramide is a less potent electrophile. nih.gov The electron-donating nature of the newly introduced nitrogen atom reduces the electrophilicity of the cyclobutenedione ring, making the second substitution reaction substantially slower. nih.gov This kinetic differentiation is crucial as it allows for the isolation of mono-aminated products, such as the target compound, in good yields without significant formation of the di-aminated byproduct. nih.govmit.edu

Optimization of Reaction Conditions, Solvents, and Catalysis

The selective mono-amination of diethyl squarate can be optimized by carefully controlling the reaction conditions. The choice of solvent is important; common solvents for this transformation include dichloromethane (B109758), methanol (B129727), and ethanol. chemicalbook.comasynt.com The reaction is often performed at room temperature. asynt.com

To drive the reaction to completion and neutralize the acidic byproduct (ethanol), a mild base such as triethylamine is frequently added. chemicalbook.com The stoichiometry of the amine reagent is also a critical parameter to control for achieving high selectivity for the mono-substituted product.

The inherent reactivity of the squarate system can also be tuned. Studies have shown that incorporating electron-withdrawing groups on the squarate ring can increase the reaction rates of amine substitution. nih.govnih.gov While catalysis is not always necessary for simple aminations, the reaction conditions can be tailored to accommodate a wide range of amine nucleophiles and functional groups. researchgate.net

Table 2: Factors Influencing Selective Mono-Amination of Diethyl Squarate

| Parameter | Effect | Common Conditions | Reference |

|---|---|---|---|

| Solvent | Influences solubility and reaction rate. | Dichloromethane, Methanol, Ethanol | chemicalbook.comasynt.com |

| Temperature | Controls reaction rate and selectivity. | Room temperature | asynt.com |

| Base | Neutralizes acidic byproducts. | Triethylamine | chemicalbook.com |

| Stoichiometry | Controls mono- vs. di-substitution. | Near 1:1 ratio of amine to squarate | nih.govnih.gov |

| Substituents | Electronic effects can tune reactivity. | Electron-withdrawing groups increase rate | nih.gov |

Ethoxylation Reactions for the Ether Moiety

In the context of synthesizing this compound from common starting materials, the ethoxy moiety is not typically added in a separate "ethoxylation" step late in the synthesis. Instead, the ethoxy groups are incorporated at the very beginning of the synthetic sequence during the preparation of the key precursor, diethyl squarate. wikipedia.org

The esterification of squaric acid with ethanol is the effective ethoxylation step. chemicalbook.comtandfonline.com This reaction converts the hydroxyl groups of squaric acid into the ethoxy groups of diethyl squarate. This precursor, already containing the required ethoxy functionality, is then carried forward into the subsequent amination reaction where one of the two ethoxy groups is selectively displaced by the amino group, leaving the other intact to yield the final target molecule. asynt.com Therefore, the strategy relies on using a symmetrically substituted precursor and achieving a selective mono-functionalization.

Strategies for Alkoxy Group Incorporation

The primary and most well-established strategy for the incorporation of an alkoxy group, such as the ethoxy group in the target molecule, involves the use of a dialkyl squarate as a starting material. Diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione) is the logical precursor for introducing the ethoxy moiety. fishersci.casigmaaldrich.com

The core of this strategy lies in the sequential nucleophilic substitution of the ethoxy groups. The reaction of diethyl squarate with a primary or secondary amine leads to the displacement of one of the ethoxy groups to form a this compound derivative. researchgate.netthieme-connect.com This monosubstitution is generally facile and provides a direct route to the desired compound class. For instance, the reaction of diethyl squarate with benzylamine in methanol at room temperature yields the corresponding monosubstituted product. thieme-connect.com Similarly, dimethyl squarate reacts with amines to produce 3-amino-4-methoxycyclobut-3-ene-1,2-dione derivatives. nih.gov

The reactivity of the dialkyl squarate is crucial. The two alkoxy groups are chemically equivalent, and the reaction conditions can be controlled to favor monosubstitution. The introduction of the first amino group deactivates the second alkoxy group towards further substitution, aiding in the isolation of the monoamino product.

| Precursor | Reagent | Product Class | Reference |

| Diethyl Squarate | Primary/Secondary Amine | This compound | researchgate.netthieme-connect.com |

| Dimethyl Squarate | Primary/Secondary Amine | 3-Amino-4-methoxycyclobut-3-ene-1,2-dione | nih.gov |

Advanced Synthetic Approaches and Considerations

Recent advancements in synthetic chemistry have focused on developing more sophisticated and sustainable methods for the synthesis of complex molecules like this compound. These include the development of asymmetric syntheses to produce chiral derivatives and the application of green chemistry principles to minimize environmental impact.

Asymmetric Synthesis Methodologies

While the parent this compound is achiral, the development of asymmetric methodologies is crucial for accessing chiral derivatives, which are of significant interest in medicinal chemistry and materials science. The enantioselective functionalization of the cyclobutenedione core presents a significant challenge due to the reactivity of both carbonyl groups and the double bond. acs.org

One advanced approach is the asymmetric transfer hydrogenation of cyclobutenediones. This method has been shown to deliver a range of synthetically important chiral four-membered carbocycles with high regio- and stereoselectivity. acs.org Although this specific method may not directly produce the title compound, it demonstrates a powerful strategy for creating chiral cyclobutene (B1205218) scaffolds that could be further elaborated.

Other notable asymmetric syntheses targeting the broader class of cyclobutane derivatives include:

Organocatalytic approaches: Chiral Brønsted acids have been used to catalyze the asymmetric isomerization of bicyclo[1.1.0]butanes to furnish highly enantioenriched cyclobutenes. dicp.ac.cn

Transition-metal catalysis: Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes offers a modular entry to functionalized chiral cyclobutanes. nih.gov Cobalt-catalyzed diastereo- and enantioselective reductive coupling of unactivated cyclobutenes and aldehydes is another powerful technique. researchgate.net

Cascade reactions: An efficient method for synthesizing enantioenriched cyclobutane derivatives involves a cascade reaction of Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. nih.gov

These methodologies, while not all directly applied to this compound, represent the forefront of asymmetric synthesis in this area and provide pathways to chiral analogues.

Green Chemistry Principles and Sustainable Synthesis Methods

The principles of green chemistry are increasingly being applied to the synthesis of squaric acid derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Greener Solvents and Reaction Conditions: Traditional syntheses of squaramides often employ high-boiling point, toxic solvents like DMF and DMSO. Recent research has focused on replacing these with more environmentally benign alternatives. The use of ethanol and water mixtures has been reported as a more sustainable solvent system for squaramide synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. mdpi.com The synthesis of various heterocyclic compounds has benefited from this technology, suggesting its potential applicability to the synthesis of this compound to improve efficiency and reduce energy consumption. mdpi.comrasayanjournal.co.in

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. In the context of related chemistries, squaric acid itself has been utilized as a green, metal-free, and eco-friendly organocatalyst for the synthesis of biologically relevant heterocycles in water. The catalyst can be easily recovered and reused for several cycles without a significant decrease in activity. This highlights the potential for developing catalytic, atom-economical routes for the synthesis of squaric acid derivatives.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a highly desirable green chemistry approach as they eliminate solvent waste entirely. Mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent, offering a cleaner and more efficient synthetic route. rasayanjournal.co.in

| Green Chemistry Approach | Benefit | Potential Application | References |

| Greener Solvents (e.g., Ethanol/Water) | Reduced toxicity and environmental impact | Synthesis of this compound | --- |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | Accelerated synthesis of the target compound | mdpi.comrasayanjournal.co.in |

| Organocatalysis (e.g., Squaric Acid) | Recyclable, metal-free, mild conditions | Catalytic routes to squaric acid derivatives | --- |

| Solvent-Free Synthesis | Elimination of solvent waste | Clean and efficient synthesis | rasayanjournal.co.in |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum, the ethoxy group would be expected to show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The chemical shifts of the amine (NH₂) protons can vary and may appear as a broad singlet. The position of this signal is sensitive to solvent and concentration. For a related compound, 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione, the ¹H NMR spectrum in DMSO-d₆ provides a reference for the types of signals expected. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon environment. Distinct signals would be anticipated for the two carbonyl carbons (C=O) of the cyclobutene (B1205218) ring, the two olefinic carbons of the double bond, and the two carbons of the ethoxy group. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic for the squaraine ring system.

A study on 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione highlighted the use of both ¹H and ¹³C NMR in conjunction with computational studies to assign all proton and carbon signals and confirm the proposed structure. uni.lu

Table 1: Illustrative ¹H NMR Data for a Related Squaraine Derivative Data for 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.59 | s | 1H | NH |

| 6.95 | bs | 1H | Ar-H |

| 6.84 | d | 1H | Ar-H |

| 6.75 | bd | 1H | Ar-H |

| 5.97 | s | 2H | OCH₂O |

| 4.33 | s | 3H | OCH₃ |

Source: nih.gov

Infrared spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups. For 3-amino-4-ethoxycyclobut-3-ene-1,2-dione, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups, typically found in the region of 1700-1800 cm⁻¹. The N-H stretching vibrations of the amino group would appear in the range of 3200-3500 cm⁻¹, and C-O stretching of the ethoxy group would be observed around 1050-1250 cm⁻¹.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight. For this compound (C₆H₇NO₃), the expected molecular weight is approximately 141.13 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, which would be a key identifier for the compound.

Table 2: Predicted Collision Cross Section (CCS) Values for a Related Compound Data for 3-amino-4-methoxycyclobut-3-ene-1,2-dione

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.03422 | 117.8 |

| [M+Na]⁺ | 150.01616 | 127.6 |

| [M-H]⁻ | 126.01966 | 122.4 |

Source: uni.lu

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic data provides insights into the molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly documented, the analysis of a similar compound, 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, provides a blueprint for what can be expected. nih.gov

Hydrogen bonding is a critical intermolecular interaction that significantly influences the structure and properties of crystalline solids. In this compound, the amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens (C=O) and the oxygen of the ethoxy group can act as hydrogen bond acceptors.

In the solid-state structure of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, the molecules form dimers through N—H⋯O=C hydrogen bonds. nih.gov These dimers then further assemble into more complex supramolecular architectures. A similar hydrogen bonding pattern would be anticipated for this compound, leading to the formation of well-defined networks in the crystal lattice. The analysis of these networks provides crucial information about the strength and directionality of these interactions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione |

| 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione |

| 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione |

Chromatographic Purity Assessment and Isolation Techniques

The purity and isolation of this compound are critical for its subsequent use in the synthesis of more complex molecules, such as squaramide-based inhibitors and squaraine dyes. nih.govnih.gov Various methods, ranging from simple filtration and recrystallization to advanced chromatographic techniques, are employed to ensure the compound meets the high purity standards required for research and development. nih.govasm.org

Isolation and Initial Purification

Following its synthesis from 3,4-diethoxycyclobut-3-ene-1,2-dione and ammonia (B1221849) in methanol (B129727), the initial isolation of this compound involves straightforward physical separation techniques. nih.govnih.gov The resulting suspension is typically filtered, and the filtrate is concentrated to yield the crude product. nih.govnih.govmaynoothuniversity.ie This crude material is often further purified by a suspension and heating method. For instance, the material can be suspended in a solvent mixture, heated, and then cooled to allow for the crystallization of the purified compound, which is then isolated by filtration. nih.gov One documented procedure reports a 74.3% yield of an off-white solid after this purification step. nih.govnih.gov

Table 1: Summary of a Standard Isolation and Purification Procedure for this compound

| Step | Parameter | Description | Source(s) |

|---|---|---|---|

| Synthesis Reaction | Precursor | 3,4-diethoxycyclobut-3-ene-1,2-dione | nih.govnih.gov |

| Reagent | Ammonia (7 M in methanol) | nih.govnih.gov | |

| Solvent | Methanol | nih.govnih.gov | |

| Initial Isolation | Method | Filtration of the resulting suspension and concentration of the filtrate. | nih.govmaynoothuniversity.ie |

| Purification | Solvent System | 1:1 mixture of ethyl acetate (B1210297) and hexanes. | nih.gov |

| Procedure | The crude product is suspended in the solvent mixture, heated to 60°C, cooled to room temperature, and then filtered. | nih.gov | |

| Final Product | Appearance | Off-white solid. | nih.gov |

Advanced Chromatographic Techniques

To assess the purity of this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly reported method. nih.govasm.org This technique confirms the identity and determines the purity of the compound, with studies reporting purities of over 90% and 95% for squaramide analogs derived from it. nih.govasm.org

High-Performance Liquid Chromatography (HPLC) is also utilized, not only for purity analysis but also for purification itself. nih.govresearchgate.net For example, preparatory HPLC has been used to purify derivatives, employing specific mobile phase compositions. nih.gov For related, more complex squaraine derivatives, column chromatography is a standard purification method. nih.gov This technique separates the target compound from unreacted starting materials and by-products. In some syntheses, intermediates derived from this compound are purified using normal phase chromatography. nih.gov Furthermore, for derivatives that are chiral, specialized techniques such as chiral HPLC are employed to separate the different stereoisomers. google.com

Table 2: Chromatographic Methods Used in the Analysis and Purification of this compound and Its Derivatives

| Technique | Purpose | Details | Source(s) |

|---|---|---|---|

| LC-MS | Purity Assessment | Used to determine the purity of final squaramide compounds, achieving >90% and >95%. | nih.govasm.org |

| Preparatory HPLC | Purification | Employed for purifying a derivative using a 70:30 mixture of methanol and water with acetic acid as the eluent. | nih.gov |

| Column Chromatography | Purification | Used for purifying related squaraine derivatives with dichloromethane (B109758) as the eluent. | nih.gov |

| Normal Phase Chromatography | Purification | Applied to purify key synthetic intermediates derived from the title compound. | nih.gov |

| Chiral HPLC | Separation | Used to separate stereoisomers of chiral derivatives. | maynoothuniversity.iegoogle.com |

Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of the Cyclobutenedione Ring

The cyclobutenedione ring possesses a distinct electronic character, behaving as an electron-deficient system. This is a consequence of the two electron-withdrawing carbonyl groups, which polarize the double bond and make the ring carbons susceptible to nucleophilic attack.

The primary mode of substitution on the cyclobutenedione ring is nucleophilic substitution. The vinylogous acid derivative nature of the compound means that the ethoxy group can act as a leaving group, allowing for its displacement by various nucleophiles. This reactivity is fundamental to the synthesis of a diverse range of squaric acid derivatives. For instance, the reaction of related 3,4-dialkoxycyclobut-3-ene-1,2-diones with primary or secondary amines is a standard method for producing unsymmetrical squaramides, where one or both alkoxy groups are replaced by amino functionalities nih.govacs.org.

The general mechanism proceeds via a nucleophilic addition-elimination pathway. The nucleophile attacks one of the electrophilic olefinic carbons of the cyclobutenedione ring, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxy group re-establishes the conjugated system and yields the substituted product. The reactivity of the ring towards nucleophiles can be enhanced by using precursors with better leaving groups, such as 3,4-dichlorocyclobut-3-ene-1,2-dione nih.gov.

Conversely, the electron-deficient nature of the ring makes it generally unreactive towards electrophilic substitution. However, the reactivity can be modulated. The coordination of a Lewis acid, such as zinc triflate (Zn(OTf)₂), to the carbonyl oxygens enhances the electrophilicity of the ring carbons. This strategy draws electron density away from the ring, making it more susceptible to attack by even weak nucleophiles, such as anilines asynt.comresearchgate.net.

Table 1: Reactivity of the Cyclobutenedione Ring

| Reaction Type | Reactivity | Mechanistic Notes |

|---|---|---|

| Nucleophilic Substitution | High | Proceeds via an addition-elimination mechanism. Facilitated by good leaving groups (e.g., -Cl, -OR). |

| Electrophilic Substitution | Low | Generally unreactive due to the electron-deficient ring. Can be activated by Lewis acids coordinating to carbonyls. |

The amino and ethoxy groups attached to the cyclobutenedione ring can undergo various functional group interconversions. The ethoxy group, being part of a vinylogous ester, is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding hydroxy derivative, 3-amino-4-hydroxycyclobut-3-ene-1,2-dione. Transesterification is also possible by reacting the compound with a different alcohol in the presence of an acid catalyst, which allows for the exchange of the ethoxy group for other alkoxy groups thieme-connect.de.

The amino group retains its nucleophilic character and can, in principle, be alkylated or acylated, although this may be competitive with substitution at the ring. The synthesis of various squaramide derivatives from squaric acid esters and amines is a prime example of interconverting an alkoxy group to an amino group nih.gov. This reaction is highly versatile and allows for the introduction of a wide array of amine-containing substituents researchgate.net.

Ring-Opening Reactions

The significant ring strain of the cyclobutenedione core makes it prone to ring-opening reactions, particularly under thermal or photochemical conditions. These reactions provide a pathway to unique open-chain and alternative cyclic structures.

The most significant reaction pathway for the ring scission of cyclobutenediones is an electrocyclic ring-opening. Upon irradiation with UV light, 3-amino-4-ethoxycyclobut-3-ene-1,2-dione is expected to undergo a 4π-electron electrocyclic ring-opening, cleaving the C-C single bond of the ring to form a highly reactive bisketene intermediate nih.govchemrxiv.org.

This photochemical conversion proceeds from the excited state of the molecule. The equilibrium in the ground state heavily favors the closed-ring squaramide form. However, photoexcitation provides the necessary energy to overcome the activation barrier for the ring-opening process nih.gov. The stability of the resulting bisketene is highly dependent on its substituents; for amino-substituted cyclobutenediones, the bisketene is a transient, highly electrophilic species that rapidly reverts to the cyclobutenedione unless trapped by a nucleophile chemrxiv.org. Thermal ring-opening can also occur at high temperatures, following a similar mechanistic path chemrxiv.orgresearchgate.net.

The highly electrophilic bisketene intermediate generated from the ring-opening of this compound can be intercepted by various reagents to form a range of products. This "trapping" displaces the unfavorable equilibrium between the squaramide and the bisketene, leading to the formation of stable, irreversible products nih.gov.

Reaction with Alcohols and Water: In the presence of nucleophiles like alcohols or water, the bisketene intermediate is readily trapped to form open-chain ester or carboxylic acid derivatives nih.gov.

Butenolide Formation: Reaction with carboxylic acids has been shown to produce acyloxybutenolide derivatives. This reaction proceeds efficiently under photochemical conditions chemrxiv.org.

Maleic Anhydride Formation: In an interesting transformation, the bisketene generated from aniline-derived squaramides can be trapped by dimethyl sulfoxide (DMSO), which acts as a nucleophilic oxidant. The reaction yields 3,4-diamino maleic anhydrides, with the irreversible elimination of dimethyl sulfide driving the reaction to completion nih.gov.

Cycloaddition Reactions: Ketenes are well-known to participate in [2+2] cycloaddition reactions with alkenes and imines to form four-membered rings like cyclobutanones and β-lactams, respectively wikipedia.orged.ac.uk. The bisketene intermediate offers two reactive ketene moieties, opening up possibilities for complex cycloaddition cascades.

Table 2: Products from Bisketene Intermediates

| Trapping Reagent | Resulting Product Class |

|---|---|

| Alcohols / Water | Open-chain esters / Carboxylic acids |

| Carboxylic Acids | Acyloxybutenolides |

| Dimethyl Sulfoxide (DMSO) | Maleic Anhydrides |

Photochemical Reactions and Conjugation Chemistry

The photochemistry of this compound is intrinsically linked to its electronic structure. The compound is a member of the broader class of "squaraine" dyes, which are characterized by a donor-acceptor-donor (D-A-D) electronic arrangement. In this case, the amino and ethoxy groups act as electron donors, pushing electron density into the electron-accepting cyclobutenedione core.

This conjugated system is responsible for the compound's strong absorption of light in the visible or near-infrared region of the electromagnetic spectrum nih.govinstras.com. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). This excited state is highly polarized and possesses a finite lifetime, during which it can undergo several processes instras.comacs.org.

Fluorescence: The molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The quantum yield of fluorescence is influenced by the substituents and the solvent environment nih.gov.

Non-radiative Decay: The excited state can decay back to the ground state without emitting light, often through rotational or vibrational relaxation.

Intersystem Crossing: A small fraction of molecules in the excited singlet state may undergo intersystem crossing to form a longer-lived excited triplet state (T₁). While the efficiency of this process is typically low for squaraines, the triplet state can be generated via sensitization and is involved in redox reactions instras.comresearchgate.net.

Photochemical Reaction: As discussed in section 4.2.1, the primary photochemical reaction from the excited state is the electrocyclic ring-opening to form the bisketene intermediate. This is the most significant pathway for chemical transformation under irradiation nih.govchemrxiv.org.

The specific nature of the amino and ethoxy substituents plays a crucial role in tuning these photophysical properties. Electron-donating groups generally lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra researchgate.net. The rigidity of the structure also impacts excited-state lifetimes; substituents that restrict rotational relaxation processes can lead to higher fluorescence quantum yields and longer lifetimes instras.com.

Hydrolysis and Stability Studies

The stability of squaramide derivatives, including this compound, is a critical factor in their potential applications. Hydrolysis represents a primary degradation pathway, and its kinetics and mechanism are influenced by factors such as pH.

The hydrolytic degradation of squaramides and their partial hydrolysis products, squaramic acids, has been studied under various conditions. Generally, squaramides are kinetically stable in aqueous media within a pH range of 3 to 10 at 37°C for extended periods. acs.org

However, at pH values greater than 10, the hydrolysis of the corresponding squaramate anions exhibits first-order dependence on both the squaramate concentration and the hydroxide ion concentration. acs.org The hydrolysis of squaramides often proceeds through a biphasic process, with the formation of a detectable squaramate intermediate. acs.org

The rate constants for the first step of hydrolysis (k₁) are significantly faster (by 2-3 orders of magnitude) than those for the second step (k₂). acs.org For example, representative values are on the order of 10⁻⁴ M⁻¹s⁻¹ for k₁ and 10⁻⁶ M⁻¹s⁻¹ for k₂. acs.org

Activation parameters for the alkaline hydrolysis of squaramic acids have been determined, with activation enthalpies (ΔH‡) ranging from approximately 9 to 18 kcal mol⁻¹ and activation entropies (ΔS‡) from -5 to -30 cal K⁻¹ mol⁻¹. acs.org These values are consistent with a mechanism similar to that of amide hydrolysis. acs.org

Squaramate esters, which share structural similarities, have been found to hydrolyze about 1000 times faster than the corresponding squaramides. rsc.org

Table 1: Representative Kinetic Data for Squaramide Hydrolysis

| Parameter | Value | Conditions |

|---|---|---|

| Stability Range | pH 3-10 | 37°C, >100 days |

| k₁ (Squaramide -> Squaramate) | ~10⁻⁴ M⁻¹s⁻¹ | pH > 10, 37°C |

Table 2: Representative Thermodynamic Data for Squaramic Acid Hydrolysis

| Parameter | Value Range |

|---|---|

| Activation Enthalpy (ΔH‡) | 9 - 18 kcal mol⁻¹ |

The pH of the medium plays a crucial role in the stability and degradation pathways of aminocyclobutenediones. As mentioned, squaramides exhibit considerable stability in the pH range of 2-8. nih.gov However, their reactivity increases significantly in more alkaline environments (pH > 10), where hydroxide-catalyzed hydrolysis becomes the dominant degradation pathway. acs.org

For certain squaramate esters functionalized with basic groups like amines, a pH-dependent hydrolysis rate is observed. rsc.org This is attributed to the anchimeric assistance of the terminal amino group, which can reduce the stability of the compound to a pH as low as 5. rsc.org In such cases, the free amino group can act as an intramolecular catalyst, accelerating the hydrolysis reaction. rsc.org

The degradation of aromatic amines, which are structurally related to the amino-substituted cyclobutenedione, often proceeds through pathways involving initial oxidation or deamination, followed by ring cleavage. nih.gov While the specific degradation pathways for this compound under various pH conditions have not been fully elucidated in the provided literature, the general principles of squaramide and amine chemistry suggest that both hydrolysis of the amide-like bond and potential oxidative degradation of the amino substituent could occur, particularly under more extreme pH and environmental conditions. nih.govnih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of squaric acid derivatives, offering a detailed view of their electronic architecture and behavior. articleted.com

Density Functional Theory (DFT) for Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. articleted.com It is particularly well-suited for studying squaric acid derivatives due to its ability to handle the delocalized π-electron systems inherent in their four-membered rings. articleted.com DFT calculations allow for the accurate prediction of molecular geometries, including bond lengths and angles, as well as reactivity descriptors.

While specific DFT data for 3-amino-4-ethoxycyclobut-3-ene-1,2-dione is not extensively available in published literature, studies on analogous compounds provide valuable insights. For instance, DFT calculations on similar squaramide structures, such as 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, indicate a preference for a nearly planar conformation. nih.gov This planarity is a key feature of the squaramide core and influences its electronic properties and intermolecular interactions.

The reactivity of squaramides can be predicted by analyzing the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. In a typical squaramide, the oxygen atoms of the carbonyl groups exhibit a negative electrostatic potential, making them likely sites for electrophilic attack, while the amine protons show a positive potential, indicating their role as hydrogen bond donors. mdpi.com

Illustrative DFT-Calculated Geometrical Parameters for a Squaramide Core:

| Parameter | Typical Value (Å/°) | Description |

| C-C (ring) | 1.46 - 1.50 | Carbon-carbon single bonds in the cyclobutene (B1205218) ring. |

| C=C (ring) | 1.34 - 1.37 | Carbon-carbon double bond in the cyclobutene ring. |

| C=O | 1.21 - 1.23 | Carbon-oxygen double bonds of the carbonyl groups. |

| C-N | 1.35 - 1.38 | Carbon-nitrogen bond, exhibiting partial double bond character. |

| C-O (ethoxy) | 1.34 - 1.36 | Carbon-oxygen bond of the ethoxy group. |

| O-C-C (angle) | ~90° | Internal angle of the four-membered ring. |

Note: The values in this table are illustrative and based on general findings for squaramide derivatives. Specific values for this compound would require dedicated computational studies.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and reactivity of a compound. researchgate.net A smaller gap generally implies higher reactivity.

For squaramides, the HOMO is typically localized on the electron-rich amino and ethoxy substituents and the π-system of the ring, while the LUMO is often centered on the electron-deficient carbonyl groups and the cyclobutene ring. The precise energy levels and distribution of these orbitals for this compound would require specific calculations. However, the analysis of similar compounds suggests that the electronic properties can be tuned by modifying the substituents on the squaramide core.

Illustrative Frontier Molecular Orbital Energies for a Squaramide Derivative:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: These energy values are hypothetical and serve as an illustration of typical ranges for squaramide derivatives based on computational studies of related molecules. Actual values for this compound may vary.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving squaramide derivatives. These studies can map out the entire reaction pathway, identifying intermediates and transition states that are often transient and difficult to observe experimentally.

Transition State Analysis

Transition state theory and computational chemistry allow for the location and characterization of transition state structures, which represent the energy maxima along a reaction coordinate. The analysis of these structures provides critical information about the geometry and electronic nature of the molecule at the point of highest energy during a chemical transformation. For reactions involving squaramides, such as nucleophilic substitution at the carbonyl carbons, computational methods can model the approach of the nucleophile and the subsequent bond-breaking and bond-forming processes. While specific transition state analyses for reactions of this compound are not readily found in the literature, the principles of transition state theory are broadly applied to understand the reactivity of the squaramide scaffold.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its function. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. The rotation around the C-N and C-O single bonds would be of particular interest. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to distinct syn and anti conformations. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its vibrational motions and interactions with a solvent or other molecules. Such simulations are computationally intensive and, to date, no specific MD studies on this compound have been reported in the scientific literature. However, MD simulations on related systems could provide a general understanding of the flexibility and intermolecular interactions of this class of compounds.

Electronic Structure and Aromaticity Studies of the Cyclobutenedione Core

The unique chemical properties of the cyclobutenedione ring system, the central feature of this compound, have been the subject of extensive theoretical and computational investigation. These studies, primarily employing Density Functional Theory (DFT) and other quantum chemical methods, have provided deep insights into the electronic structure and the contested aromaticity of this intriguing molecular scaffold. articleted.commdpi.com

The core of the issue lies in the highly delocalized π-electron system within the four-membered ring of squaric acid and its derivatives. articleted.com DFT has proven to be a powerful tool for accurately modeling the electron density distributions in these molecules. articleted.com Functionals such as B3LYP and M06-2X are commonly used to investigate the ground and excited state properties of these compounds. articleted.com

A significant focus of computational research has been the dianion of squaric acid (C₄O₄²⁻), which is isoelectronic with the cyclobutenedione core. This species is considered a classic example of "π-aromaticity" in a non-benzenoid system. The high symmetry (D₄h) of the dianion allows for significant delocalization of π-electrons over the ring, leading to equalized carbon-carbon and carbon-oxygen bond lengths. This delocalization is a key indicator of aromatic character.

Detailed computational analyses have been performed to quantify the degree of aromaticity in the squaric acid dianion and related structures. These studies often compare calculated geometric parameters and magnetic properties to those of benzene, the archetypal aromatic compound.

Table 1: Comparison of Computed Bond Lengths (in Å) for Squaric Acid Dianion (C₄O₄²⁻) and Neutral Squaric Acid (H₂C₄O₄) using DFT (B3LYP/6-311+G(d,p))

| Molecule | C-C Bond Length | C=C Bond Length | C-O Bond Length | C=O Bond Length |

| Squaric Acid Dianion | 1.467 | - | 1.265 | - |

| Squaric Acid | 1.501 | 1.414 | 1.295 | 1.218 |

This table presents a simplified view of the bond equalization in the aromatic dianion compared to the neutral, non-aromatic form.

One of the most widely used magnetic criteria for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of a ring system. A negative NICS value indicates a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.

Table 2: Calculated NICS(0) and NICS(1) Values for Squaric Acid Dianion and Benzene

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Squaric Acid Dianion | -14.2 | -16.5 | Aromatic |

| Benzene | -7.9 | -10.2 | Aromatic |

NICS(0) is the value at the ring center, while NICS(1) is calculated 1 Å above the ring center. The more negative values for the squaric acid dianion suggest a stronger diatropic ring current compared to benzene.

Further computational analysis using techniques like 3D molecular electrostatic potential maps helps to visualize the electron-rich and electron-poor regions of the molecule, providing further insight into its intermolecular interaction capabilities. mdpi.com The combination of these theoretical approaches has been instrumental in understanding the fundamental nature of the cyclobutenedione core and guiding the synthesis of new derivatives with tailored properties. articleted.com

Derivatives and Analogue Synthesis

Modification of the Amino Group

The amino group on the cyclobutenedione ring is a primary site for synthetic elaboration, enabling the introduction of diverse functionalities. This is typically achieved through nucleophilic substitution reactions where an amine displaces one of the ethoxy groups of a precursor like 3,4-diethoxycyclobut-3-ene-1,2-dione. thieme-connect.comrsc.org

The reaction of squaric acid esters, such as diethyl squarate, with primary or secondary amines is a fundamental method for creating mono- and di-substituted squaramides. researchgate.netnih.gov These reactions often proceed under mild conditions and can be highly selective. researchgate.net

Primary Amine Derivatives: The synthesis of primary amine derivatives often starts with the reaction of diethyl squarate with a primary amine in a solvent like methanol (B129727) or ethanol at room temperature. asynt.com For less nucleophilic amines, such as anilines, a Lewis acid catalyst like zinc trifluoromethanesulfonate (Zn(OTf)₂) may be employed to facilitate the reaction. acs.orgresearchgate.net This catalytic approach enhances the electrophilicity of the carbonyl carbons on the cyclobutene (B1205218) ring, promoting substitution. researchgate.netresearchgate.net

Secondary Amine Derivatives: Secondary amines react in a similar fashion to primary amines. For instance, 1-(4-bromophenyl)-N-methylmethanamine has been successfully reacted with 3,4-diethoxycyclobut-3-ene-1,2-dione in ethanol to yield the corresponding secondary amine derivative. thieme-connect.com

Tertiary Amine Derivatives: The synthesis of tertiary amine derivatives is crucial for creating compounds like squaraine dyes. mdpi.com The preparation of the necessary tertiary aryl amine precursors can be achieved through methods like the Buchwald-Hartwig amination, although this often requires significant amounts of a palladium catalyst. mdpi.com Simpler, milder synthetic routes are continuously being developed to avoid expensive and potentially toxic transition metal catalysts. mdpi.com

Table 1: Synthesis of Amine Derivatives of 3-ethoxycyclobut-3-ene-1,2-dione

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| Diethyl squarate | Benzylamine | Primary Amine Derivative | asynt.com |

| 3,4-Diethoxycyclobut-3-ene-1,2-dione | 4-Hydroxyaniline | Primary Amine Derivative | thieme-connect.com |

| 3,4-Diethoxycyclobut-3-ene-1,2-dione | 1-(4-bromophenyl)-N-methylmethanamine | Secondary Amine Derivative | thieme-connect.com |

The squaramide scaffold has been functionalized with a wide range of complex and biologically relevant amine moieties. This strategy is employed to create molecules with specific functions, such as chiral catalysts or potential therapeutics. acs.orgnih.gov The modular nature of squaramide synthesis allows for the straightforward incorporation of these intricate structures. acs.org

Key examples of complex amine incorporation include:

Chiral Amines and Amino Alcohols: A variety of chiral amines and amino alcohols have been used to synthesize chiral squaramide derivatives. These compounds have shown excellent utility as hydrogen bond donor catalysts in asymmetric synthesis. nih.govacs.org For instance, (−)-cinchonine, a complex alkaloid, has been attached to the squaramide core to create a highly effective catalyst for conjugate addition reactions. acs.org

Bioactive Alkaloids: The alkaloid (−)-cytisine, known for its bioactivity as a nicotinic acetylcholine receptor agonist, has been conjugated with diethyl squarate to form novel squaramides. mdpi.com

Nucleoside Analogues: To develop inhibitors for DNA repair enzymes, uridine and thymidine derivatives containing a 3'- or 5'-amino group have been reacted with diethyl squarate. nih.gov This creates key squaryl monoamide intermediates that can be further functionalized. nih.gov

Pharmaceutical Scaffolds: Squaric acid derivatives have been conjugated with antimalarial drugs like clindamycin and chloroquine, demonstrating that the resulting conjugates can exhibit enhanced pharmacological activity compared to the parent drugs. mdpi.com

Table 2: Examples of Complex Amine Moieties in Squaramide Synthesis

| Complex Amine | Resulting Derivative Class | Application | Reference |

|---|---|---|---|

| (−)-Cinchonine | Chiral Squaramide | Asymmetric Catalysis | acs.org |

| (−)-Cytisine | Cytisine-Squaramide Conjugate | Bioactive Compound | mdpi.com |

| 3′-Amino-3′-deoxythymidine | Nucleoside Squaramide | Enzyme Inhibition | nih.gov |

Modification of the Ethoxy Group

While modification of the amino group is common, altering the alkoxy group provides another avenue for structural diversification. This can influence properties such as solubility, lipophilicity, and target engagement.

Variation of the alkoxy group is typically achieved by starting with different 3,4-dialkoxycyclobut-3-ene-1,2-diones. Both 3,4-diethoxycyclobut-3-ene-1,2-dione and 3,4-dimethoxycyclobut-3-ene-1,2-dione are common starting materials for these syntheses. rsc.orgmit.edu The reaction with an amine proceeds via nucleophilic substitution, displacing one of the alkoxy groups. rsc.org

More complex ethereal linkages can also be incorporated. For example, the synthesis of 3-amino-4-{3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino}-cyclobut-3-ene-1,2-dione demonstrates the attachment of a long-chain polyether amine. drugbank.comnih.gov This type of modification can significantly alter the pharmacokinetic properties of the molecule.

Synthesis of Di-Squaramides and Bis-Cyclobutenedione Systems

Di-squaramides, also known as bis-squaramides, are symmetrical or unsymmetrical molecules where two amine groups are attached to the cyclobutenedione core. asynt.com Bis-cyclobutenedione systems involve two cyclobutenedione rings linked together.

The synthesis of unsymmetrical squaramides is often achieved through a stepwise process. First, a monosubstituted intermediate is prepared by reacting a squarate ester with one equivalent of a primary or secondary amine. acs.org This intermediate is then reacted with a second, different amine to yield the unsymmetrical product. acs.org Symmetrical squaramides can be prepared by reacting the squarate ester with two equivalents of the same amine. mdpi.com

The synthesis of 3,4-bis(indol-3-yl)cyclobut-3-ene-1,2-diones, a type of bis-cyclobutenedione system, has been accomplished through sequential Friedel-Crafts acylation procedures. mdpi.com This involves reacting 3,4-dichlorocyclobut-3-ene-1,2-dione or a 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione intermediate with indole derivatives in the presence of a Lewis acid like anhydrous aluminum chloride. mdpi.com

Bioisosteric Replacements in Analogue Design

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.govthieme.de The squaramide moiety has emerged as a versatile bioisostere for several common functional groups. researchgate.netacs.org

The structural features of squaramides, particularly their ability to act as both hydrogen bond donors (N-H groups) and acceptors (C=O groups) in a well-defined geometry, allow them to mimic the interactions of other functional groups. researchgate.netacs.org

Carboxylic Acid Bioisostere: The squaric acid moiety is a known bioisostere for the carboxylic acid group. rmit.edu.vnasynt.com This is a critical application, as over 450 marketed drugs contain a carboxylic acid. asynt.com

Urea and Thiourea Bioisosteres: Squaramides are frequently used as bioisosteric replacements for ureas and thioureas. researchgate.netacs.org They share a similar capacity for hydrogen bonding but possess different acidity and conformational properties. researchgate.netacs.org

Guanidine Bioisosteres: The diaminosquarate functionality has been successfully used to mimic the guanidine group, for example, in the design of inhibitors for HIV-1 Tat-TAR RNA interactions. nih.gov

The use of squaramides as bioisosteres allows medicinal chemists to explore new chemical space while retaining key molecular interactions necessary for biological activity. nih.gov

Advanced Applications in Chemical Science and Engineering

Role as Synthetic Building Blocks and Synthons

The strained four-membered ring and the presence of multiple reactive sites make this class of compounds highly versatile synthons for constructing complex molecular frameworks.

Derivatives of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione, particularly 3,4-diaminocyclobut-3-ene-1,2-diones (squaramides), are key precursors in the synthesis of a wide array of heterocyclic compounds and intricate molecules. Their utility is demonstrated in the preparation of biologically active agents, such as CXCR2/CXCR1 receptor antagonists, where the cyclobutene-dione core is a central feature. proquest.comresearchgate.net The synthesis of heteroaryl-substituted versions highlights the adaptability of this scaffold in medicinal chemistry. proquest.com

Furthermore, these compounds serve as starting materials for complex, multi-ring systems. For instance, they are used in domino reactions to create chiral spiro-conjugated oxindoles, which are precursors for various natural products with significant biological activities. digitellinc.com The reactivity of the squaramide moiety also allows for its incorporation into precursors for potent antimycobacterial agents, underscoring its importance in the development of new therapeutics. rsc.org

The structure of this compound derivatives is well-suited for tandem (or domino) and multicomponent reactions (MCRs), which are efficient strategies for building molecular complexity in a single step. sigmaaldrich.com These reactions are advantageous due to their high atom economy, reduced waste, and operational simplicity. sigmaaldrich.com

An example is the enantioselective domino Michael addition/cyclization reaction between oxoindolines and cyclic 1,3-diketones, catalyzed by a squaramide-based catalyst, to yield synthetically valuable chiral spiro-oxindoles. digitellinc.com Similarly, multicomponent Mannich-type reactions, which involve the reaction of an aldehyde, an amine, and a carbon acid (like indole), can be effectively promoted to synthesize 3-amino alkylated indoles. smolecule.com The Ugi four-component reaction, another prominent MCR, provides access to peptide-like structures and has been used to synthesize complex molecules, demonstrating the broad applicability of MCRs in modern synthesis. sigmaaldrich.com

Organocatalysis and Catalytic Applications

The derivatives of this compound, known as squaramides, have emerged as a powerful class of organocatalysts. Their activity stems from their unique hydrogen-bonding capabilities.

Squaramides function as highly effective bifunctional organocatalysts, meaning they possess both a hydrogen-bond donating site (the N-H protons) and a hydrogen-bond accepting site (the carbonyl oxygens). acs.orgnih.govcapes.gov.br This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile in a chemical reaction.

These catalysts are typically prepared from starting materials like dialkoxy- or diamino-cyclobutene-diones. acs.orgnih.gov Chiral squaramide catalysts, often incorporating cinchona alkaloids or other chiral amines, are particularly valuable for asymmetric synthesis, enabling the production of enantiomerically enriched products with high yields and selectivities. nih.govd-nb.info They have been successfully employed in a wide range of reactions, including Michael additions, Mannich reactions, Friedel-Crafts alkylations, and Henry reactions. d-nb.info The advantages of squaramide catalysts include their high activity at low catalyst loadings and their stability towards moisture and air. acs.orgd-nb.info

Table 1: Representative Asymmetric Reactions Catalyzed by Squaramides

| Reaction Type | Catalyst Type | Substrates | Outcome | Reference(s) |

| Michael Addition | Cinchona-based Squaramide | Diphenyl phosphite, Nitroalkenes | High yield and enantioselectivity | tandfonline.com |

| Domino Michael/Cyclization | Squaramide-fused amino alcohol | Oxoindolines, Cyclic 1,3-diketones | Excellent yields (up to 98%) and enantioselectivities (up to 95% ee) | digitellinc.com |

| Henry Reaction | Trifunctional Squaramide | Aldehydes, Nitroalkanes | Good yields and high enantioselectivities at low catalyst loading (0.25 mol%) | universiteitleiden.nl |

| α-Alkylation | Crown Ether-Squaramide | tert-butyl methyl α-benzylmalonate | Good yields | nih.gov |

The catalytic power of squaramides lies in their ability to form specific, organized transition states through hydrogen bonding. acs.org The two N-H protons of the squaramide moiety are significantly acidic and act as potent hydrogen-bond donors. nih.gov

In a typical catalytic cycle, the squaramide's N-H groups will bind to and activate an electrophile (e.g., by coordinating to a carbonyl oxygen or a nitro group). acs.orgnih.gov Simultaneously, a basic site on the catalyst, often a tertiary amine integrated into the catalyst's structure, can deprotonate a nucleophile, increasing its reactivity. digitellinc.comnih.gov This dual activation brings the reactants into close proximity and in the correct orientation for the reaction to occur stereoselectively.

The proposed mechanism often involves a proton transfer from the substrate to a basic site on the catalyst, followed by the squaramide's N-H protons donating hydrogen bonds to the resulting anion. nih.gov In some cases, such as the Henry reaction, computational studies have suggested the involvement of anion-π interactions, highlighting a more complex "trifunctional" role for the catalyst. universiteitleiden.nl This ability to create a highly organized, multi-point binding pocket is the key to the high efficiency and enantioselectivity observed in squaramide-catalyzed reactions.

Materials Science Applications

The inherent self-assembly properties and strong hydrogen-bonding capability of the squaramide motif, derived from the cyclobut-3-ene-1,2-dione core, have made it a valuable building block in materials science. capes.gov.br These applications range from the development of soft materials like hydrogels to the creation of sophisticated molecular sensors.

The capacity of squaramides to act as both strong hydrogen-bond donors and acceptors on a rigid ring system drives their self-assembly into well-defined supramolecular structures. acs.orgmorressier.com This has been exploited to create:

Supramolecular Polymers and Hydrogels: Tripodal squaramide monomers can self-assemble in water to form entangled polymer networks, resulting in self-recovering hydrogels. acs.org These materials have proven to be biocompatible and suitable for 3D cell culture, supporting the growth of human induced pluripotent stem cells (hiPSCs) and liver cell (HepG2) spheroids. acs.orgnih.govuniversiteitleiden.nl The mechanical properties of these hydrogels can be tuned, making them a versatile platform for biomedical applications. universiteitleiden.nl

Anion Recognition and Sensing: The acidic N-H protons of squaramides make them excellent receptors for anions through hydrogen bonding. rsc.orgunica.it This property has been harnessed to create chemosensors. By incorporating fluorophores into the squaramide structure, polymers have been synthesized that exhibit a fluorescent response upon binding to specific anions like phosphate (B84403), acetate (B1210297), and sulfate (B86663). rsc.orgnih.gov This allows for the colorimetric or fluorescent detection of environmentally and biologically important anions. rsc.orgd-nb.info

Nanoparticles and Controlled Release: Squaramide-based bolaamphiphiles can self-assemble into various nanoparticles, from fibrillar to spherical shapes, depending on the structure of the hydrophobic and hydrophilic domains. rsc.org These nanomaterials are being explored for applications in drug delivery, with some designs showing the ability to avoid macrophage uptake, a critical feature for in vivo applications. researchgate.net Thixotropic hydrogels based on squaramides have also been developed for the controlled release of molecules. morressier.com

Table 2: Applications of Squaramide-Based Materials

| Material Type | Key Feature | Application | Finding | Reference(s) |

| Supramolecular Hydrogel | Self-assembly via H-bonding | 3D Cell Culture | Cytocompatible with hiPSCs and promotes cell differentiation. | acs.orgnih.gov |

| Fluorescent Copolymer | Anion-binding squaramide units | Anion Sensing | Allows for selective fluorescent detection of H₂PO₄⁻, AcO⁻, and SO₄²⁻. | nih.govnih.gov |

| Bolaamphiphile Nanoparticles | Tunable self-assembly | Nanomaterials for biomedicine | Shape and size of nanoparticles can be modulated by varying monomer structure. | rsc.org |

| Chemosensor | Colorimetric response | Anion Detection | Naked-eye detection of fluoride (B91410) anions through deprotonation events. | proquest.com |

Self-Assembly and Supramolecular Chemistry Involving the Compound

The structure of this compound derivatives is ideally suited for directing the formation of ordered, large-scale structures through non-covalent interactions, a field known as supramolecular chemistry. The core squaramide unit possesses both strong hydrogen-bond-donating (N-H) and hydrogen-bond-accepting (C=O) groups. maynoothuniversity.ietandfonline.com

This dual functionality allows the molecules to self-assemble into well-defined, one-dimensional chains or two-dimensional networks. tandfonline.comresearchgate.nettandfonline.com This predictable self-assembly is a cornerstone of crystal engineering, where the goal is to design and synthesize solid materials with specific structures and properties. tandfonline.comresearchgate.nettandfonline.com For example, glutamic acid-based squaramides have been shown to self-assemble into fibrous networks that form organogels, materials with a liquid phase trapped within a solid, three-dimensional network. nih.govbeilstein-journals.orgnih.gov The properties of these gels can be tuned by changing the solvent or the molecular structure of the squaramide. nih.govbeilstein-journals.org

Furthermore, the self-assembly process can be driven by more complex interactions. In certain amphiphilic aryl-squaramides, the aggregation in water is guided by dipolar π–π interactions between the electron-poor aromatic rings and the squaramide core, leading to the formation of 1D nanofibers. rsc.org This ability to control assembly through various non-covalent forces makes squaramides powerful tools for creating novel nanomaterials. rsc.orgrsc.org

Anion Recognition and Sensing

Derivatives of this compound, particularly N,N'-disubstituted squaramides, have emerged as exceptionally effective receptors for anions. rsc.orgresearchgate.net This capability stems from the unique electronic and structural features of the squaramide motif. The two N-H groups are highly acidic and are geometrically positioned by the rigid four-membered ring to act as a "pincer," forming two simultaneous hydrogen bonds with a guest anion. researchgate.netcore.ac.uknih.gov This pre-organized binding site leads to high affinity and selectivity, even surpassing traditional anion-binding motifs like ureas and thioureas. researchgate.netcore.ac.uk

Design of Receptors for Specific Anions

The design of squaramide-based receptors for specific anions is a significant area of research in supramolecular chemistry. rsc.orgmagtech.com.cn By attaching different functional groups to the squaramide nitrogen atoms, it is possible to create binding pockets of varying sizes, shapes, and chemical environments, thereby tailoring the receptor's selectivity for a particular anion. rsc.org

For instance, macrocyclic receptors incorporating multiple squaramide units have been designed to selectively bind sulfate (SO₄²⁻) with extremely high affinity, even in competitive aqueous solutions. nih.gov The larger cavity of these macrocycles perfectly complements the tetrahedral shape of the sulfate ion. nih.gov Other designs have focused on creating receptors for biologically relevant anions like carboxylates and phosphates or for sensing environmentally significant species. rsc.orgcore.ac.uk The development of fluorophore-containing squaramides allows for the detection of anions through changes in fluorescence, providing a visual or measurable signal upon binding. rsc.org

Principles of Anion Binding and Selectivity

The effectiveness of squaramides in anion binding is rooted in several key principles:

Hydrogen Bonding: The two N-H groups act as powerful hydrogen-bond donors. The strength of this interaction is enhanced by the acidity of the N-H protons. core.ac.uknih.gov

Rigidity and Preorganization: The planar, four-membered ring holds the N-H groups in a convergent orientation, minimizing the entropic penalty of binding and ensuring a strong, cooperative interaction with the anion. maynoothuniversity.iecore.ac.uk

Aromaticity: The cyclobutene-dione ring has quasi-aromatic character, which is enhanced upon hydrogen bonding to an anion. This electronic stabilization contributes to the high binding affinity. rsc.orgresearchgate.net

Secondary Interactions: The substituents on the squaramide can provide additional points of interaction, such as further hydrogen bonds or electrostatic interactions, which enhance both affinity and selectivity. core.ac.uknih.gov

Table 2: Representative Anion Binding Affinities for a Squaramide Receptor

| Anion | Association Constant (Kₐ) in M⁻¹ | Solvent |

| Chloride (Cl⁻) | >10¹⁴ | Chloroform |

| Bromide (Br⁻) | ~10¹² | Chloroform |

| Iodide (I⁻) | ~10¹¹ | Chloroform |

| Acetate (AcO⁻) | ~10¹² | Chloroform |

| Data represents typical high-affinity binding for optimized steroidal bis(squaramide) receptors and serves as an illustration of the potential of this class of compounds. core.ac.ukresearchgate.net |

Application in Metal Coordination Chemistry

The this compound scaffold and its derivatives are also valuable ligands in coordination chemistry. The presence of multiple heteroatoms—specifically the nitrogen of the amino group and the oxygen atoms of the carbonyl groups—provides potential coordination sites for binding to transition metal ions. arkat-usa.orgresearchgate.net

These ligands can coordinate to metals in various modes. For example, the squarate dianion, the parent of this compound class, is known to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). arkat-usa.orgresearchgate.net

Ligand Design for Transition Metal Complexes

The design of ligands based on the squaramide structure allows for the synthesis of transition metal complexes with tailored properties. arkat-usa.org By modifying the substituents on the nitrogen atoms, chemists can systematically alter the steric and electronic environment around the metal center. This tuning influences the resulting complex's geometry, stability, and catalytic or photophysical properties. mdpi.comresearchgate.net

For example, squaramide-based ligands have been incorporated into MOFs that function as heterogeneous catalysts for organic reactions like the Friedel-Crafts reaction. maynoothuniversity.ieresearchgate.net In some cases, squaramide-functionalized nucleosides have been explored for their ability to chelate metal ions in the active sites of enzymes, acting as inhibitors. nih.gov The predictable geometry and strong binding capabilities of the squaramide unit make it a powerful and versatile tool for designing sophisticated metal complexes for applications ranging from catalysis to materials science and medicine. arkat-usa.orgmdpi.comresearchgate.net

Electrocatalytic Properties of Derived Metal Complexes for Oxygen and Hydrogen Evolution Reactions

The pursuit of efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) is critical for advancing renewable energy technologies like water electrolysis. osti.gov While precious metals such as ruthenium and iridium oxides are effective, their scarcity and high cost limit widespread application. acs.org Consequently, research has focused on developing alternatives from earth-abundant transition metals like iron (Fe), cobalt (Co), and nickel (Ni). osti.gov

A versatile strategy for developing such catalysts involves the use of Schiff base ligands. Schiff bases, which contain an azomethine (C=N) group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.govnanobioletters.com The amino group on this compound makes it a suitable precursor for creating novel Schiff base ligands. These ligands can then coordinate with various transition metal ions (e.g., Co(II), Ni(II), Fe(III)) to form stable metal complexes. nanobioletters.com

These Schiff base metal complexes are explored as molecular catalysts for OER and HER. The strategic design of the ligand can tune the electronic properties of the metal center, enhancing catalytic activity. mdpi.comresearchgate.net For instance, incorporating electronegative atoms like oxygen and nitrogen near the metal centers can increase proton affinity, which is beneficial for the HER process. mdpi.com The resulting complexes can serve as efficient, non-precious metal electrocatalysts. mdpi.comrsc.org The performance of these electrocatalysts is typically evaluated by their overpotential (the extra potential required to drive the reaction at a specific current density, typically 10 mA cm⁻²) and their Tafel slope (which provides insight into the reaction mechanism). rsc.orgacs.org Lower overpotential and smaller Tafel slope values indicate higher catalytic efficiency.

Table 1: Representative Electrocatalytic Performance of Non-Precious Metal Catalysts for OER and HER

| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|---|

| CFeCoNiP | HER | 1 M NaOH | 37 | 29 | rsc.org |

| CFeCoNiP | OER | 1 M NaOH | 250 | - | rsc.org |

| Fe₀.₈Ni₀.₂CrO₃ | OER | 1 M KOH | 258 | 47 | acs.org |

| CeO₂/CoNiP@NF | OER | 1 M KOH | 249 | 66 | acs.org |

Functionalization of Nanoparticles for Chemical Applications

Nanoparticle functionalization is a cornerstone of modern materials science, enabling the tailoring of nanoparticle surfaces to achieve specific chemical or physical properties for a wide range of applications. researchgate.net A common and effective strategy involves creating core-shell structures, such as coating magnetic iron oxide (Fe₃O₄) nanoparticles with a silica (B1680970) (SiO₂) shell. researchgate.netnih.gov This silica shell not only provides chemical stability but also presents a surface that can be readily modified. researchgate.net

The amino group of this compound makes it an ideal candidate for such surface modifications. This compound can be covalently attached to the silica-coated nanoparticle surface, resulting in amino-functionalized nanoparticles. researchgate.netnih.gov This process grafts new chemical functionalities onto the nanoparticles, fundamentally altering their surface chemistry and enabling their use in targeted applications. researchgate.net The magnetic core is particularly advantageous as it allows for the easy separation and recovery of the nanoparticles from a solution using an external magnetic field, which is beneficial for applications like catalysis and environmental remediation. researchgate.netnih.gov

Development of Sorbents for Metal Ion Removal

A significant application of nanoparticles functionalized with amino groups is the development of high-efficiency sorbents for the removal of heavy metal ions from aqueous solutions. nih.govnih.gov The discharge of toxic heavy metals such as lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and nickel (Ni(II)) into water sources is a major environmental concern. nih.gov

Amino-functionalized magnetic nanoparticles have demonstrated high affinity and adsorption capacity for these metal ions. nih.govresearchgate.net The mechanism of removal is primarily based on the complexation or chelation between the lone pair of electrons on the surface amino groups and the dissolved metal ions. researchgate.netnih.gov The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for adsorption, leading to efficient removal even at low concentrations. nih.govresearchgate.net

The effectiveness of these sorbents is quantified by their maximum adsorption capacity (qₘₐₓ), typically measured in mg of metal per gram of adsorbent (mg/g). researchgate.netjournals.co.za Studies on various amino-functionalized silica and magnetic nanoparticle systems have shown significant adsorption capacities for a range of heavy metals. researchgate.netjournals.co.za The ability to regenerate and reuse these magnetic sorbents after metal capture further enhances their potential for use in industrial wastewater treatment. researchgate.netnih.gov

Table 2: Research Findings on Heavy Metal Adsorption by Amino-Functionalized Sorbents

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Amino-functionalized Magnetic Nanoparticles (NH₂–Fe₃O₄) | Cu(II) | 25.77 | journals.co.za |

| Amino-functionalized Silica Nano Spheres (NH₂–SNHS) | Pb(II) | 96.79 | journals.co.za |

| Amino-functionalized Silica Nano Spheres (NH₂–SNHS) | Cd(II) | 40.73 | journals.co.za |

| Amino-functionalized Silica Nano Spheres (NH₂–SNHS) | Ni(II) | 31.29 | journals.co.za |

| Amino-functionalized Mesoporous Silica (SBA-15-NNN) | Pb(II) | 189.6 | researchgate.net |

| Amino-functionalized Mesoporous Silica (SBA-15-NNN) | Cd(II) | 95.5 | researchgate.net |

Future Directions and Perspectives in Chemical Research

Exploration of Unprecedented Reactivity and Synthetic Opportunities

While the core structure of squaraine dyes has been known for decades, the full extent of their synthetic utility remains an area ripe for exploration. The compound 3-amino-4-ethoxycyclobut-3-ene-1,2-dione serves as a fundamental building block, offering multiple reactive sites for the construction of more architecturally complex molecules. nih.gov Future research is increasingly focused on harnessing this potential.

A significant trend is the development of novel, sustainable synthetic methodologies. Efforts are being made to devise eco-friendly and cost-effective routes for producing squaraine derivatives, often aiming to avoid expensive and potentially toxic heavy metal catalysts traditionally used in cross-coupling reactions. asynt.com This includes optimizing amination reactions and developing simple, mild synthetic pathways to generate tertiary aryl amines, which are key precursors. asynt.com